ACT-281959 is a chemical compound classified as a prodrug of ACT-246475, which functions as a selective antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation, making ACT-281959 a candidate for antithrombotic therapy. The compound has shown promising results in preclinical studies, particularly in models of thrombosis, indicating its potential therapeutic applications in cardiovascular diseases .
ACT-281959 is identified by the Chemical Abstracts Service number 1159501-31-1. It belongs to the class of phosphonates and is specifically designed for oral administration to enhance bioavailability and efficacy. The compound is synthesized to ensure that it can be converted into its active form, ACT-246475, once administered .
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography are employed to isolate and purify the final product, ensuring that it meets the required specifications for further biological testing .
The molecular formula of ACT-281959 is C20H28N4O4P, indicating a complex structure that includes nitrogen, oxygen, carbon, and phosphorus atoms. The compound features a pyrimidine core linked to various functional groups that contribute to its biological activity.
The molecular weight of ACT-281959 is approximately 404.43 g/mol. Its structure can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .
ACT-281959 undergoes hydrolysis in physiological conditions to release ACT-246475, the active metabolite responsible for its pharmacological effects. This reaction is essential for its mechanism of action as an antithrombotic agent.
The hydrolysis reaction can be influenced by factors such as pH and temperature, which are critical for optimizing the drug's release profile in vivo. Kinetic studies are often conducted to determine the rate of conversion from the prodrug to its active form .
ACT-281959 exerts its antithrombotic effects primarily through inhibition of the P2Y12 receptor on platelets. By blocking this receptor, the compound prevents adenosine diphosphate-induced platelet activation and aggregation.
Studies have shown that oral administration of ACT-281959 leads to significant inhibition of platelet aggregation in animal models, correlating with plasma concentrations of ACT-246475. This suggests that effective dosing regimens could translate into clinical efficacy in preventing thrombotic events .
ACT-281959 is typically presented as a white to off-white solid. It has a moderate solubility profile in common solvents used in pharmaceutical formulations.
The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its melting point and boiling point have not been extensively reported but are essential parameters for formulation development .
ACT-281959 is primarily being investigated for its potential use as an antithrombotic agent in cardiovascular therapies. Its ability to inhibit platelet aggregation makes it a candidate for preventing conditions such as myocardial infarction and stroke.
In addition to cardiovascular applications, ongoing research may explore its use in other areas where platelet inhibition could be beneficial, such as during surgical procedures or in patients with certain clotting disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3